molecular formula C10H12O5S B1611061 (S)-2-(Toluene-4-sulfonyloxy)-propionic acid CAS No. 70836-98-5

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid

Cat. No.: B1611061
CAS No.: 70836-98-5
M. Wt: 244.27 g/mol
InChI Key: QXYOROBKCZWFKK-QMMMGPOBSA-N
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Description

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a toluene-4-sulfonyl group attached to the propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid typically involves the reaction of (S)-2-hydroxypropionic acid with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(S)-2-Hydroxypropionic acid+Toluene-4-sulfonyl chloride(S)-2-(Toluene-4-sulfonyloxy)-propionic acid+HCl\text{(S)-2-Hydroxypropionic acid} + \text{Toluene-4-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (S)-2-Hydroxypropionic acid+Toluene-4-sulfonyl chloride→(S)-2-(Toluene-4-sulfonyloxy)-propionic acid+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The propionic acid moiety can be oxidized to the corresponding carboxylic acid derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products

    Substitution: Formation of (S)-2-(Nucleophile)-propionic acid derivatives.

    Reduction: Formation of (S)-2-(Toluene-4-sulfonyloxy)-propanol.

    Oxidation: Formation of (S)-2-(Toluene-4-sulfonyloxy)-acetic acid.

Scientific Research Applications

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid involves the interaction of the sulfonate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Toluene-4-sulfonyloxy)-acetic acid
  • (Toluene-4-sulfonyloxy)-benzoic acid
  • (Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid

Uniqueness

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is unique due to its specific stereochemistry and the presence of the propionic acid moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its applications in organic synthesis and medicinal chemistry further highlight its importance and versatility.

Properties

IUPAC Name

(2S)-2-(4-methylphenyl)sulfonyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOROBKCZWFKK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509238
Record name (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70836-98-5
Record name (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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